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Compound of Interest

(2,6-Difluoro-3,5-
Compound Name: _
dimethoxyphenyl)methanol

Cat. No.: B1591904

An In-depth Technical Guide to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: Synthesis,
Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of (2,6-difluoro-3,5-
dimethoxyphenyl)methanol, a key fluorinated building block in modern medicinal chemistry.
We delve into its fundamental physicochemical properties, outline a robust synthetic pathway
with mechanistic insights, and detail the analytical techniques required for its structural
confirmation. Furthermore, this guide explores its strategic application in drug discovery,
particularly in the development of targeted therapies such as kinase inhibitors and
antimicrotubule agents. The strategic incorporation of difluoro and dimethoxy substituents on
the phenyl ring imparts unique electronic and conformational properties, making this scaffold
highly valuable for modulating drug-receptor interactions and improving pharmacokinetic
profiles. This document is intended for researchers, medicinal chemists, and process
development scientists engaged in the design and synthesis of novel therapeutics.

Section 1: Chemical Identity and Physicochemical
Properties

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol derivative. The
presence of two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group,
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combined with two electron-donating methoxy groups, creates a unique electronic and steric
environment. These features are critical for its utility as a synthetic intermediate in drug
discovery.

The core physicochemical properties are summarized below.

Property Value Source(s)

(2,6-Difluoro-3,5-
IUPAC Name _ [1]
dimethoxyphenyl)methanol

CAS Number 1208434-90-5 [2][3]
Molecular Formula CoH10F20s3 [1]
Molecular Weight 204.17 g/mol [2]

InChI=1S/C9H10F203/c1-13-
InChl Key 6-3-7(14-2)9(11)5(4- [1]
12)8(6)10/h3,12H,4H2,1-2H3

White to off-white solid

Appearance
PP (Typical)

Purity >98% (Commercially available) [2]

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of the title compound, highlighting
the key functional groups.

Caption: 2D structure of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol.

Section 2: Synthesis and Mechanistic
Considerations

A robust and scalable synthesis of (2,6-difluoro-3,5-dimethoxyphenyl)methanol is crucial for
its application in research and development. A common and logical approach involves the
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selective reduction of a corresponding benzaldehyde derivative. This multi-step synthesis

begins with a commercially available precursor, 2,6-difluoro-3,5-dimethoxyphenol.

Proposed Synthetic Pathway

(2,6-Difluoro-3,5-dimethoxyphenylmethanol
(Final Product)

Click to download full resolution via product page

Caption: Proposed synthetic workflow from a phenol precursor.

Mechanistic Discussion

Activation of the Phenol: The synthesis begins with the activation of the hydroxyl group of
2,6-difluoro-3,5-dimethoxyphenol[4]. Conversion to a triflate (trifluoromethanesulfonate) is an
excellent strategy. The triflate is a superb leaving group, making the aromatic ring
susceptible to palladium-catalyzed cross-coupling reactions. This step is typically performed
using triflic anhydride (Tf20) in the presence of a non-nucleophilic base like pyridine.

Palladium-Catalyzed Formylation: The aryl triflate intermediate can undergo a variety of
cross-coupling reactions. For the introduction of an aldehyde group, a carbonylation reaction
is employed. Using a palladium catalyst (e.g., Pd(PPhs)4), carbon monoxide (CO), and a
hydride source (e.g., Hz or a silane), the triflate group is replaced with a formyl (-CHO) group
to yield 2,6-difluoro-3,5-dimethoxybenzaldehyde. This step is critical for installing the carbon
that will become the benzylic alcohol.

Selective Aldehyde Reduction: The final step is the reduction of the benzaldehyde to the
primary alcohol. Sodium borohydride (NaBHa4) in an alcoholic solvent like methanol or
ethanol is the reagent of choice for this transformation.

o Causality: NaBHa4 is a mild and selective reducing agent. It readily reduces aldehydes and
ketones but does not affect other potentially sensitive functional groups on the aromatic
ring under standard conditions. The mechanism involves the nucleophilic attack of a
hydride ion (H™) from the borohydride complex onto the electrophilic carbonyl carbon of
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the aldehyde. A subsequent workup with a protic source (like the methanol solvent)
protonates the resulting alkoxide intermediate to yield the final benzylic alcohol. This
method is preferred over stronger reducing agents like lithium aluminum hydride (LiAIH4)
for its operational simplicity, safety, and high selectivity.

Section 3: Analytical Characterization Profile

To ensure the identity, purity, and structural integrity of synthesized (2,6-difluoro-3,5-
dimethoxyphenyl)methanol, a suite of analytical techniques is employed. Each technique
provides unique and complementary information.

e 1H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for confirming the
presence of hydrogen atoms in their specific chemical environments.

o Expected Signals:

A singlet for the two equivalent methoxy groups (-OCHs) around 3.8-4.0 ppm.

= Asinglet or a finely split triplet (due to coupling with the hydroxyl proton) for the benzylic
protons (-CH20H) around 4.5-4.7 ppm.

» Atriplet for the single aromatic proton (-ArH) around 6.5-6.8 ppm, due to coupling with
the two adjacent fluorine atoms.

» A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable
depending on concentration and solvent.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon
skeleton. The spectrum will be complex due to C-F coupling.

o Expected Signals: Distinct signals for the methoxy carbons, the benzylic carbon, and four
unique aromatic carbons. The carbons bonded to fluorine will appear as doublets with
large coupling constants (1JCF).

e 1F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is definitive for confirming the
presence and environment of the fluorine atoms. A single signal is expected for the two
equivalent fluorine atoms, confirming the symmetrical substitution pattern.
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e Mass Spectrometry (MS): Confirms the molecular weight of the compound. In high-resolution
mass spectrometry (HRMS), the measured mass will correspond very closely to the
calculated exact mass (204.0598 g/mol ), confirming the molecular formula CoH10F20s.

« Infrared (IR) Spectroscopy: Identifies the key functional groups.

o Expected Bands: A strong, broad absorption band around 3200-3500 cm~1 for the O-H
stretch of the alcohol. Sharp C-H stretching bands around 2850-3000 cm~—1. Strong C-O
stretching bands around 1000-1300 cm™1.

Section 4: Applications in Medicinal Chemistry and
Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern
medicinal chemistry, used to enhance a molecule's pharmacological profile.[5][6] Fluorine's
high electronegativity and small size can modulate pKa, improve metabolic stability, and
increase binding affinity.[6][7]

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a valuable building block for several reasons:

o Metabolic Blocking: The fluorine atoms can act as "metabolic blockers." Aromatic
hydroxylation is a common metabolic pathway for drug deactivation. Placing fluorine atoms
at susceptible positions prevents this oxidation, thereby increasing the drug's half-life and
bioavailability.[7]

e Modulation of Conformation and Binding: The difluoro substitution pattern influences the
conformational preference of the phenyl ring and its substituents. This can be exploited to
lock the molecule into a bioactive conformation that enhances binding to a biological target,
such as the active site of an enzyme.[6]

» Key Intermediate for Targeted Therapies: This specific scaffold has been identified as a
crucial intermediate for synthesizing potent and selective inhibitors for critical cancer targets.

o FGFR4 Inhibitors: The dimethoxybenzene scaffold is a known motif for enhancing the
selectivity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] FGFR4 is a key
target in hepatocellular carcinoma and other cancers.
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o Antimicrotubule Agents: The compound is used in the synthesis of novel
benzenesulfonates that act as antimicrotubule agents.[1] These agents disrupt microtubule
polymerization in cancer cells by binding to the colchicine site, showing efficacy even
against multi-drug resistant cell lines.[1]

The use of pre-functionalized, fluorinated building blocks like (2,6-difluoro-3,5-
dimethoxyphenyl)methanol is often more efficient and reliable than attempting late-stage
fluorination on a complex molecule.[8]

Section 5: Experimental Protocol

The following is a representative, self-validating protocol for the final reduction step in the
synthesis of (2,6-difluoro-3,5-dimethoxyphenyl)methanol.

Objective: To synthesize (2,6-Difluoro-3,5-dimethoxyphenyl)methanol via the reduction of
2,6-Difluoro-3,5-dimethoxybenzaldehyde.

Materials:

e 2,6-Difluoro-3,5-dimethoxybenzaldehyde (1.0 eq)
e Sodium borohydride (NaBHa) (1.5 eq)

¢ Anhydrous Methanol (MeOH)

» Deionized Water

e Saturated Sodium Bicarbonate (NaHCOs3) solution
o Ethyl Acetate

e Brine (Saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)

 Silica Gel for column chromatography

Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-
3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx.
10 mL per gram of aldehyde).

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the
internal temperature reaches 0-5 °C.

Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small
portions over 20-30 minutes. Rationale: Portion-wise addition is a critical safety measure to
control the exothermic reaction and the evolution of hydrogen gas.

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then
remove the ice bath and let it warm to room temperature. Monitor the reaction progress by
Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in
Hexanes). The reaction is complete when the starting aldehyde spot has been fully
consumed.

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and
carefully add deionized water to quench the excess NaBHa4. Caution: Hydrogen gas will be
evolved.

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure
using a rotary evaporator.

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a
separatory funnel. Wash the organic layer sequentially with water, saturated NaHCOs
solution, and finally with brine. Rationale: The bicarbonate wash removes any acidic
impurities, and the brine wash helps to break emulsions and remove bulk water from the
organic layer.

Drying and Filtration: Dry the separated organic layer over anhydrous MgSQOa, then filter to
remove the drying agent.

Purification (Self-Validation): Concentrate the filtrate under reduced pressure to obtain the
crude product. Purify the crude material by flash column chromatography on silica gel using
a gradient of ethyl acetate in hexanes to yield the pure (2,6-difluoro-3,5-
dimethoxyphenyl)methanol as a solid.
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o Final Characterization: Confirm the structure and purity of the final product using the
analytical methods described in Section 3 (NMR, MS, IR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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